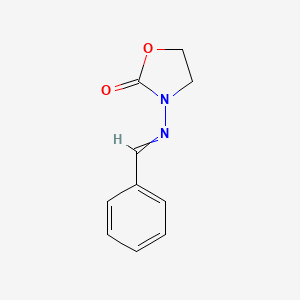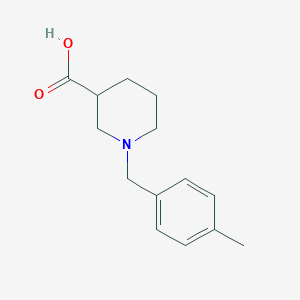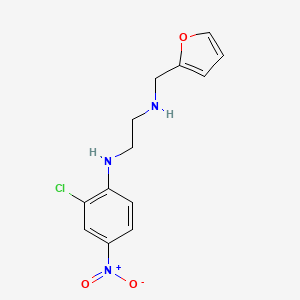
3-(Benzylideneamino)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-OXAZOLIDIN-2-ONE is a heterocyclic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the oxazolidinone ring imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-OXAZOLIDIN-2-ONE typically involves the condensation of an appropriate aldehyde with an amino oxazolidinone. One common method is the reaction of benzaldehyde with 1,3-oxazolidin-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-OXAZOLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
3-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-OXAZOLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-OXAZOLIDIN-2-ONE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This interaction disrupts the translation process, leading to the inhibition of bacterial growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Substituted Pyrazoles): These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: Known for their antimicrobial and antifungal properties, these compounds also feature a fused ring system similar to oxazolidinones.
Uniqueness
3-[(E)-(PHENYLMETHYLIDENE)AMINO]-1,3-OXAZOLIDIN-2-ONE is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-(benzylideneamino)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10N2O2/c13-10-12(6-7-14-10)11-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clave InChI |
KLPATRQALFAQPA-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylglycinamide](/img/structure/B12484926.png)
![Ethyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12484930.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12484933.png)
![2-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B12484939.png)
![4-({(2R,3S,4S)-2-ethyl-1-[(4-methoxyphenyl)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinolin-4-yl}amino)phenyl thiocyanate](/img/structure/B12484947.png)
![N-(3-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12484951.png)
![Methyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484961.png)

![ethyl 6-{5-[(acetylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate](/img/structure/B12484969.png)

![N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12484996.png)
![N-(2,5-dichlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B12485006.png)
![[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12485007.png)

